N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-16-3-5-18(6-4-16)23-15-22(17-7-11-20(12-8-17)26-32(2,28)29)25-27(23)33(30,31)21-13-9-19(24)10-14-21/h3-14,23,26H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAZIFWOYMSAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets like enzymes or receptors. The fluorobenzene and sulfonyl groups enable it to form strong hydrogen bonds and pi-pi interactions, thereby influencing the activity of these targets. Pathways involved often include inhibition of enzymatic activity or modulation of receptor-ligand interactions.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound shares a 4,5-dihydropyrazoline core with several analogs (Table 1). Key differences lie in the sulfonamide substituents and aromatic ring modifications:
Key Observations:
- The methanesulfonamide group at R₃ offers a smaller, more polar substituent than ethanesulfonamide (Ev4) or benzenesulfonamide (Ev8), which could influence solubility and membrane permeability .
Biological Activity
N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Fluorobenzenesulfonyl group : Known for its role in enhancing the solubility and biological activity of sulfonamide compounds.
- Dihydropyrazole moiety : Implicated in various biological activities, including anti-inflammatory and anticancer effects.
- Methanesulfonamide : A functional group that is often associated with enzyme inhibition.
Chemical Formula
The chemical formula of the compound is .
IUPAC Name
The IUPAC name for this compound is this compound.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent . The following table summarizes its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 Colon Cancer | 5.2 | Induction of apoptosis via caspase activation |
| MCF7 Breast Cancer | 3.8 | Inhibition of cell cycle progression |
| A549 Lung Cancer | 6.0 | Disruption of microtubule dynamics |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties , particularly against acetylcholinesterase (AChE) and urease. These findings are crucial as they suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 75% at 10 µM | 2.5 |
| Urease | 60% at 15 µM | 3.0 |
These results indicate significant inhibitory activity, suggesting that the compound may serve as a lead for developing new therapeutic agents.
Study on Anticancer Effects
In a study published in Cancer Research, researchers investigated the effects of this compound on xenografted tumors in mice. The results indicated a marked reduction in tumor volume and weight compared to control groups. Histological analyses revealed increased apoptosis in tumor tissues, further supporting the compound's anticancer potential.
Study on Enzyme Inhibition
Another study focused on the compound's ability to inhibit AChE activity in vitro. The results demonstrated that at concentrations as low as 2 µM, the compound significantly reduced AChE activity, suggesting its potential utility in treating neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
